

CAS number 848678-59-1 characterization

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Compound of Interest

Compound Name:	6-Fluoro-3-hydroxy-1H-indazole-4-carboxylic acid
CAS No.:	885521-93-7
Cat. No.:	B1343667

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as a cornerstone pharmacological tool for investigating the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2] Developed by GlaxoSmithKline, this compound is a potent and selective agonist of TRPV4, a polymodal, non-selective cation channel implicated in a myriad of physiological and pathophysiological processes.[3][4] This guide provides a comprehensive technical overview of GSK1016790A, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization and application in research settings.

Compound Characterization

CAS Number: 848678-59-1[5]

Synonyms: GSK101[1][2]

Chemical Name: N-[(1S)-1-[[4-[(2S)-2-[[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide

Molecular Formula: C₂₈H₃₂Cl₂N₄O₆S₂[1]

Molecular Weight: 655.61 g/mol

Physicochemical Properties

Property	Value	Source
Appearance	Crystalline solid	[1]
Purity	≥97% (HPLC)	
Solubility	Soluble in DMSO (~15 mg/mL), ethanol (~10 mg/mL), and dimethyl formamide (DMF) (~15 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute in the aqueous buffer of choice (e.g., a 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL).	[1]
Storage	Store at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day.	[1]

Mechanism of Action and Signaling Pathways

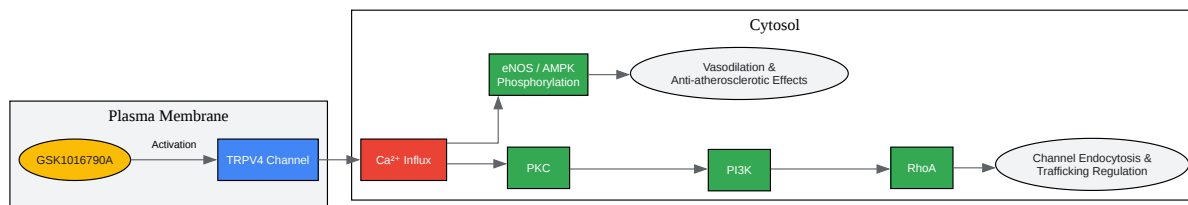
GSK1016790A exerts its biological effects through the potent and selective activation of the TRPV4 ion channel.[3][4] TRPV4 is a calcium-permeable non-selective cation channel that can be activated by a variety of stimuli, including heat, osmotic pressure, and mechanical stress. The binding of GSK1016790A to TRPV4 induces a conformational change in the channel,

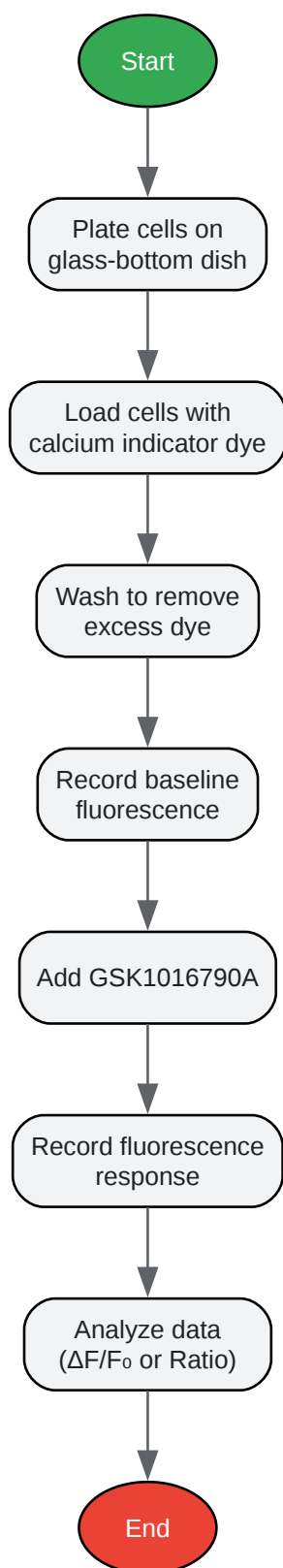
leading to its opening and a subsequent influx of cations, most notably Ca^{2+} .^[6] This elevation in intracellular calcium ($[\text{Ca}^{2+}]_i$) is the primary trigger for the downstream signaling cascades modulated by GSK1016790A.

Downstream Signaling Cascades

The influx of Ca^{2+} initiated by GSK1016790A-mediated TRPV4 activation triggers a complex network of intracellular signaling pathways, which can be cell-type dependent. Key pathways identified include:

- **PKC/PI3K and RhoA Pathway:** In some cell types, the activation of TRPV4 by GSK1016790A leads to the regulation of TRPV4 channel trafficking and endocytosis through a pathway involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.
- **eNOS/AMPK Pathway:** In endothelial cells, GSK1016790A has been shown to stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK). This pathway is implicated in the regulation of vascular tone and has shown potential in mitigating atherosclerosis.^{[7][8]}





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Caption: Workflow for calcium imaging with GSK1016790A.

Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the procedure for recording TRPV4-mediated currents activated by GSK1016790A.

Materials:

- Cells expressing TRPV4
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH)
- GSK1016790A stock solution (in DMSO)

Procedure:

- Cell Preparation: Plate cells at a low density to allow for easy patching of individual cells.
- Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish Whole-Cell Configuration:
 - Approach a cell with the patch pipette and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Record Baseline Currents:
 - Hold the cell at a holding potential of -60 mV.
 - Apply voltage ramps or steps to record baseline currents.

- GSK1016790A Application:
 - Perfuse the cell with the external solution containing the desired concentration of GSK1016790A.
- Record Activated Currents:
 - Continuously record the current during and after the application of GSK1016790A.
- Data Analysis:
 - Measure the amplitude of the GSK1016790A-activated current.
 - Construct current-voltage (I-V) relationships from voltage ramp or step protocols.

Western Blotting for Phosphorylated eNOS

This protocol describes the detection of increased eNOS phosphorylation at Ser1177 following treatment with GSK1016790A.

Materials:

- Endothelial cells (e.g., HUVECs)
- Cell culture plates
- GSK1016790A
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA in TBST)

- Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total eNOS
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Culture endothelial cells to ~80-90% confluency.
 - Treat cells with the desired concentration of GSK1016790A for the specified time (e.g., 10-30 minutes).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Collect lysates and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the anti-phospho-eNOS primary antibody overnight at 4°C.

- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing:
 - Strip the membrane and re-probe with the anti-total eNOS antibody to normalize for protein loading.

Applications in Research and Drug Discovery

GSK1016790A is an invaluable tool for:

- Target Validation: Confirming the role of TRPV4 in various physiological and disease models.
- High-Throughput Screening: Serving as a reference compound in screens for novel TRPV4 modulators.
- Disease Modeling: Investigating the involvement of TRPV4 in conditions such as pain, inflammation, cardiovascular diseases, and respiratory disorders.
- Mechanistic Studies: Elucidating the downstream signaling pathways and cellular responses mediated by TRPV4 activation.

Conclusion

GSK1016790A is a potent, selective, and well-characterized agonist of the TRPV4 channel. Its utility in dissecting the multifaceted roles of TRPV4 in health and disease is well-established. This guide provides a comprehensive resource for researchers and drug development professionals to effectively utilize this important pharmacological tool. As with any potent bioactive compound, careful experimental design, including appropriate dose-response and toxicity assessments, is crucial for obtaining reliable and reproducible results.

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